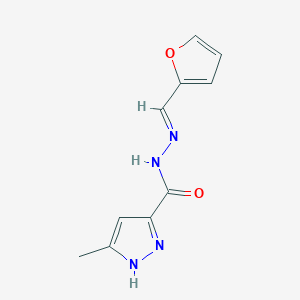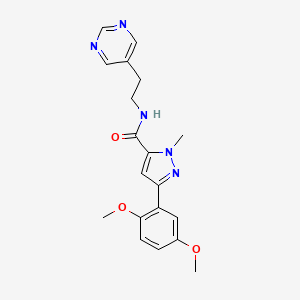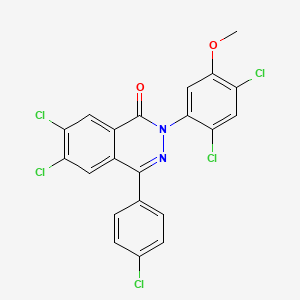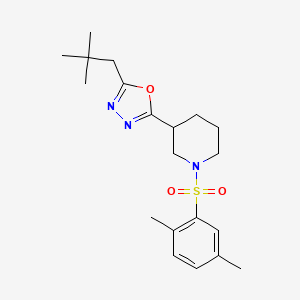
(Z)-3-(4-chlorophenyl)-3-(4-ethoxyphenyl)prop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(Z)-3-(4-chlorophenyl)-3-(4-ethoxyphenyl)prop-2-enoic acid” is a compound that belongs to the class of organic compounds known as phenylpropanoic acids. These are compounds with a structure containing a benzene ring conjugated to a propionic acid .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of two phenyl rings, one with a chlorine substituent and the other with an ethoxy substituent, both attached to a prop-2-enoic acid moiety. The (Z) designation indicates that the two highest-priority groups on the double bond are on the same side of the bond .Chemical Reactions Analysis
As an unsaturated carboxylic acid, this compound could potentially undergo a variety of chemical reactions. These could include addition reactions at the double bond, substitution reactions at the phenyl rings, and reactions involving the carboxylic acid group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group would likely make it polar and capable of forming hydrogen bonds. The phenyl rings could contribute to its lipophilicity .Applications De Recherche Scientifique
Structural Investigations and Synthesis
X-ray Crystallography and Spectroscopy : One study focuses on a structurally similar compound, characterized by X-ray crystallography, spectroscopic methods, and quantum chemical calculations. This investigation provides insights into the compound's molecular structure, including intermolecular interactions and stabilization energies (Venkatesan et al., 2016).
Isomer Elucidation : Research on the Z- and E-isomers of related compounds explores their synthesis and structural configurations, shedding light on their chemical behavior and potential applications in developing new synthetic pathways (Madkour, 2000).
Catalytic Applications : A study demonstrates the use of iron(III) and zinc(II) salts in catalyzing arylation and alkenylation of C(sp3)–H bonds with organoborate reagents, highlighting a method potentially applicable to compounds with similar structures (Ilies et al., 2017).
Potential Applications
Luminescent Materials : Research into the synthesis of analogues and derivatives points towards their use in creating luminescent molecular crystals, indicating potential applications in optoelectronics and material science (Zhestkij et al., 2021).
Nonlinear Optical Materials : The synthesis and characterization of N-substituted derivatives highlight their potential as nonlinear optical (NLO) materials, suggesting applications in optical limiting and other photonic technologies (Chandrakantha et al., 2013).
Environmental Applications
- Pollutant Degradation : A study on the oxidative degradation of 4-chlorophenol in aqueous solution using a bimetallic system could inform the development of environmental remediation techniques for removing similar organic pollutants (Liu et al., 2014).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(Z)-3-(4-chlorophenyl)-3-(4-ethoxyphenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClO3/c1-2-21-15-9-5-13(6-10-15)16(11-17(19)20)12-3-7-14(18)8-4-12/h3-11H,2H2,1H3,(H,19,20)/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQOCUFKLYQOQIJ-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=CC(=O)O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C(=C/C(=O)O)/C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(4-chlorophenyl)-3-(4-ethoxyphenyl)prop-2-enoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 2,3,6-trichlorobenzoate](/img/structure/B2672187.png)
![3-(1-(3-(1H-pyrazol-1-yl)benzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2672189.png)
![3-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-8-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2672190.png)
![3-[[1-(1-Methylpyrazol-4-yl)sulfonylpiperidin-4-yl]methoxy]-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B2672191.png)
![3-(3,4-Dimethylphenyl)-6-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2672193.png)
![N-{1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl}-N-methylpyrimidin-4-amine](/img/structure/B2672194.png)

![3,6-dichloro-N-[3-chloro-4-(2-oxopyrrolidin-1-yl)phenyl]pyridine-2-carboxamide](/img/structure/B2672197.png)
![2-((3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-morpholinoethanone](/img/structure/B2672199.png)


![4-(1H-imidazol-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2672204.png)